Chromostatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

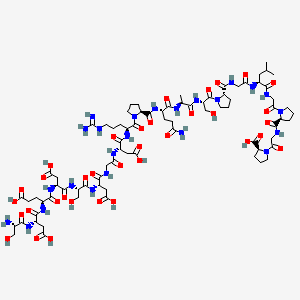

Chromostatin is a 20-amino acid peptide derived from chromogranin A, a ubiquitous 48-kilodalton secretory protein present in various neuroendocrine cells, including those in the adrenal medulla, anterior pituitary, central and peripheral nervous systems, endocrine gut, thyroid, parathyroid, and endocrine pancreas . This compound is known for its ability to inhibit catecholamine secretion from chromaffin cells, making it a significant modulator in neuroendocrine functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chromostatin can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the principles of solid-phase peptide synthesis can be scaled up for industrial purposes. This involves the use of automated peptide synthesizers and large-scale purification systems to produce this compound in bulk quantities .

Análisis De Reacciones Químicas

Types of Reactions: Chromostatin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-Diisopropylethylamine) are commonly used.

Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove side-chain protecting groups.

Major Products Formed: The primary product formed is the this compound peptide itself, with potential minor by-products including truncated or misfolded peptides, which are typically removed during purification .

Aplicaciones Científicas De Investigación

Chromostatin has several significant applications in scientific research:

Neuroendocrine Studies: It is used to study the regulation of catecholamine secretion in chromaffin cells and other neuroendocrine functions.

Cardiovascular Research: this compound’s inhibitory effects on catecholamine secretion make it relevant in studies related to stress responses and cardiovascular diseases.

Diabetes Research: Chromogranin A-derived peptides, including this compound, are investigated for their roles in insulin secretion and glucose metabolism.

Mecanismo De Acción

Chromostatin exerts its effects by binding to specific receptors on the plasma membrane of chromaffin cells. This binding inhibits L-type voltage-sensitive calcium channels, reducing calcium influx and subsequently inhibiting catecholamine secretion . The activation of this compound receptors also leads to the activation of protein phosphatase type 2A, which further modulates cellular responses .

Comparación Con Compuestos Similares

Chromostatin is unique among chromogranin A-derived peptides due to its specific inhibitory effects on catecholamine secretion. Similar compounds include:

Pancreastatin: Inhibits insulin secretion and regulates glucose metabolism.

Catestatin: Modulates cardiovascular functions and inhibits catecholamine release.

Vasostatin: Inhibits endothelial cell proliferation and migration, with roles in cardiovascular health.

This compound’s specificity for inhibiting catecholamine secretion distinguishes it from these related peptides, highlighting its unique role in neuroendocrine regulation .

Propiedades

Fórmula molecular |

C78H120N24O35 |

|---|---|

Peso molecular |

1953.9 g/mol |

Nombre IUPAC |

(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C78H120N24O35/c1-35(2)23-41(64(123)86-30-55(109)99-19-5-10-48(99)72(131)87-31-56(110)100-20-8-13-51(100)77(136)137)89-54(108)29-85-73(132)49-11-6-21-101(49)76(135)47(34-105)98-62(121)36(3)88-66(125)38(14-16-52(80)106)92-74(133)50-12-7-22-102(50)75(134)40(9-4-18-83-78(81)82)93-68(127)43(25-59(115)116)90-53(107)28-84-65(124)42(24-58(113)114)95-71(130)46(33-104)97-70(129)45(27-61(119)120)96-67(126)39(15-17-57(111)112)91-69(128)44(26-60(117)118)94-63(122)37(79)32-103/h35-51,103-105H,4-34,79H2,1-3H3,(H2,80,106)(H,84,124)(H,85,132)(H,86,123)(H,87,131)(H,88,125)(H,89,108)(H,90,107)(H,91,128)(H,92,133)(H,93,127)(H,94,122)(H,95,130)(H,96,126)(H,97,129)(H,98,121)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,136,137)(H4,81,82,83)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |

Clave InChI |

FKWODCKMWMFWHE-IZIWSLEDSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |

SMILES canónico |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.